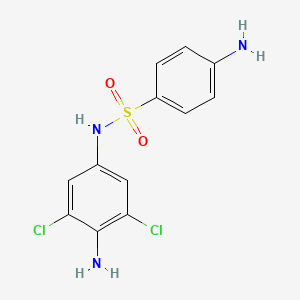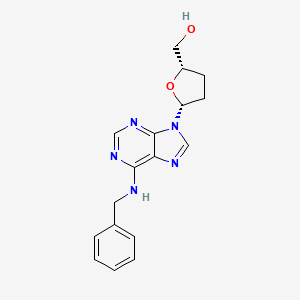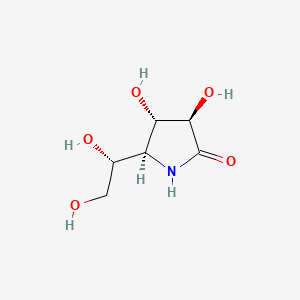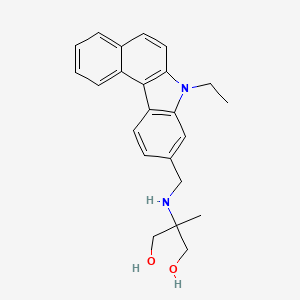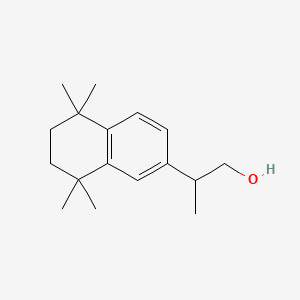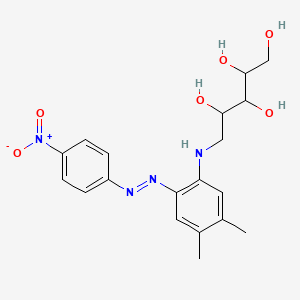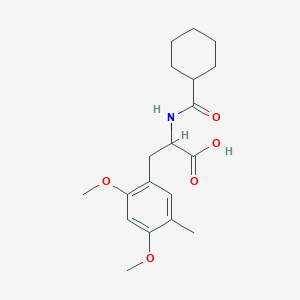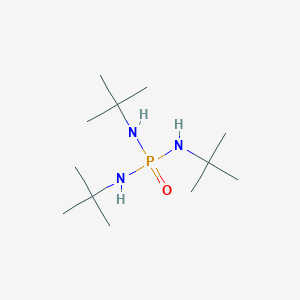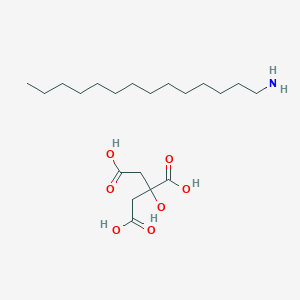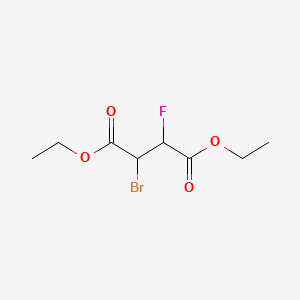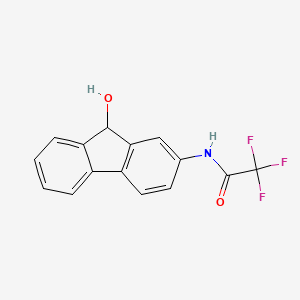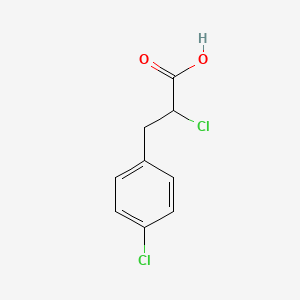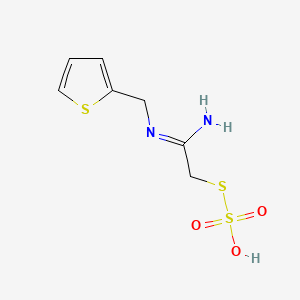
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C8H12N2O3S3 It is known for its unique structure, which includes a thiosulfate group attached to an imino-thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-thienylmethylamine with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Thienylmethylamine is reacted with thiosulfuric acid in the presence of a suitable solvent, such as water or ethanol.
Step 2: The reaction mixture is stirred at a specific temperature (usually around 25-30°C) for a certain period (typically 2-4 hours).
Step 3: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The thiosulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. The imino-thienylmethylamine moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
- S-(2-Imino-2-((2-furylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-pyridylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-benzylmethyl)amino)ethyl) hydrogen thiosulfate
Comparison: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications compared to its analogs.
Properties
CAS No. |
13338-52-8 |
|---|---|
Molecular Formula |
C7H10N2O3S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]thiophene |
InChI |
InChI=1S/C7H10N2O3S3/c8-7(5-14-15(10,11)12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,8,9)(H,10,11,12) |
InChI Key |
YAYHLUGBOYJMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



